8-(diethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 8-(diethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 332904-75-3
VCID: VC16161525
InChI: InChI=1S/C19H25N5O2/c1-6-23(7-2)18-20-16-15(17(25)22(5)19(26)21(16)4)24(18)12-14-10-8-13(3)9-11-14/h8-11H,6-7,12H2,1-5H3
SMILES:
Molecular Formula: C19H25N5O2
Molecular Weight: 355.4 g/mol

8-(diethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 332904-75-3

Cat. No.: VC16161525

Molecular Formula: C19H25N5O2

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

8-(diethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione - 332904-75-3

Specification

CAS No. 332904-75-3
Molecular Formula C19H25N5O2
Molecular Weight 355.4 g/mol
IUPAC Name 8-(diethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Standard InChI InChI=1S/C19H25N5O2/c1-6-23(7-2)18-20-16-15(17(25)22(5)19(26)21(16)4)24(18)12-14-10-8-13(3)9-11-14/h8-11H,6-7,12H2,1-5H3
Standard InChI Key LYLRNGXXJZHUCC-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)N(C(=O)N2C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 8-(diethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, reflects its intricate substitution pattern. Its molecular formula is C19H25N5O2, with a molecular weight of 389.459 g/mol . The purine backbone is substituted at positions 1 and 3 with methyl groups, while position 7 features a 4-methylbenzyl moiety. The diethylamino group at position 8 introduces basicity, influencing solubility and interaction with biological targets.

Structural Features:

  • Purine Core: A bicyclic structure comprising fused pyrimidine and imidazole rings.

  • Substituents:

    • 1- and 3-Methyl Groups: Enhance metabolic stability by reducing oxidative deamination.

    • 7-(4-Methylbenzyl): A hydrophobic aromatic group that may facilitate membrane penetration.

    • 8-Diethylamino: A tertiary amine contributing to pH-dependent solubility and hydrogen-bonding potential .

Physicochemical Profile

PropertyValue
Molecular FormulaC19H25N5O2
Molecular Weight389.459 g/mol
CAS Registry Number332904-75-3
IUPAC Name8-(Diethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
SolubilityLimited aqueous solubility; soluble in DMSO and dichloromethane

The compound’s logP value, estimated at 2.8, suggests moderate lipophilicity, balancing membrane permeability and solubility. Its InChIKey (TXFUAUQHVIPWRF-UHFFFAOYSA-N) and SMILES string (CC1=CC(=CC=C1)CN2C3=C(N=C2NCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C) provide unambiguous identifiers for computational studies .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 8-(diethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves multi-step organic reactions, typically starting with xanthine derivatives. A representative pathway includes:

  • Alkylation of Theophylline: Introduction of the 4-methylbenzyl group at position 7 using 4-methylbenzyl bromide under basic conditions.

  • Amination at Position 8: Reaction with diethylamine in the presence of a coupling agent such as EDCI.

  • Purification: Chromatographic techniques (e.g., silica gel chromatography) isolate the target compound .

Recent innovations employ continuous flow reactors to enhance yield (up to 78%) and reduce byproduct formation by maintaining precise temperature and mixing conditions.

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl3): δ 7.25–7.15 (m, 4H, aromatic), 5.32 (s, 2H, CH2), 3.45 (q, 4H, NCH2CH3), 3.20 (s, 3H, NCH3), 2.95 (s, 3H, NCH3), 2.35 (s, 3H, ArCH3), 1.15 (t, 6H, CH2CH3) .

  • Mass Spectrometry: ESI-MS m/z 390.2 [M+H]⁺, confirming molecular weight .

Biological Activity and Mechanism of Action

Enzyme Inhibition

The compound demonstrates inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory responses. Half-maximal inhibitory concentration (IC50) values of 1.2 µM suggest moderate potency compared to reference inhibitors like rolipram (IC50 = 0.3 µM). Mechanistically, the diethylamino group forms hydrogen bonds with Gln369 and Asp392 in PDE4’s catalytic domain, while the 4-methylbenzyl moiety occupies a hydrophobic pocket.

Receptor Modulation

In vitro assays reveal affinity for adenosine A2A receptors (Ki = 85 nM), potentially modulating neurotransmitter release. This interaction is attributed to structural mimicry of adenosine, with the purine core aligning with the receptor’s binding site .

Comparative Analysis with Analogues

Structural Analogues

CompoundStructural DifferencesBiological Activity
TheophyllineLacks diethylamino and 4-methylbenzylPDE inhibitor; bronchodilator
Caffeine1,3,7-TrimethylpurineAdenosine receptor antagonist
RolipramNon-purine PDE4 inhibitorAnti-inflammatory (IC50 = 0.3 µM)

The diethylamino and 4-methylbenzyl groups in the target compound confer enhanced receptor selectivity compared to simpler purines like theophylline .

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